11-Dodecynoic acid
Overview
Description
11-Dodecynoic acid: is a medium-chain fatty acid with the molecular formula C12H20O2 It is characterized by the presence of a triple bond between the eleventh and twelfth carbon atoms in its aliphatic chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 11-Dodecynoic acid can be synthesized through several methods, including:
Alkyne Addition: One common method involves the addition of acetylene to a suitable precursor, such as 1-bromodecane, followed by oxidation to introduce the carboxylic acid group.
Sonogashira Coupling: This method involves the coupling of a terminal alkyne with an alkyl halide in the presence of a palladium catalyst and a copper co-catalyst, followed by oxidation.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Partial hydrogenation of a suitable precursor to introduce the triple bond.
Oxidation: Oxidation of the intermediate compound to form the carboxylic acid group.
Chemical Reactions Analysis
Types of Reactions: 11-Dodecynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction of the triple bond can yield alkenes or alkanes.
Substitution: The hydrogen atoms adjacent to the triple bond can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under mild conditions.
Reduction: Catalysts like palladium on carbon or Lindlar’s catalyst are used for selective reduction.
Substitution: Halogenation reagents like bromine or chlorine can be used under controlled conditions.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
11-Dodecynoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including its ability to inhibit certain enzymes.
Industry: Used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 11-Dodecynoic acid involves its interaction with molecular targets such as enzymes and proteins. The triple bond in the compound allows it to act as an inhibitor of certain enzymes, including cytochrome P450 enzymes. This inhibition occurs through the formation of a covalent bond between the compound and the enzyme’s active site, leading to the inactivation of the enzyme.
Comparison with Similar Compounds
11-Dodecenoic acid: Similar in structure but contains a double bond instead of a triple bond.
Lauric acid: A saturated fatty acid with a similar chain length but no unsaturation.
11-Undecynoic acid: Contains a triple bond but has one less carbon atom in the chain.
Uniqueness: 11-Dodecynoic acid is unique due to the presence of the triple bond, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
dodec-11-ynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h1H,3-11H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWMMYQRMAYPIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40168638 | |
Record name | 11-Dodecynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40168638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16900-60-0 | |
Record name | 11-Dodecynoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016900600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11-Dodecynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40168638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | dodec-11-ynoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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